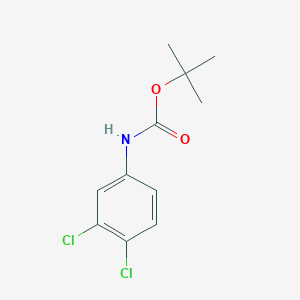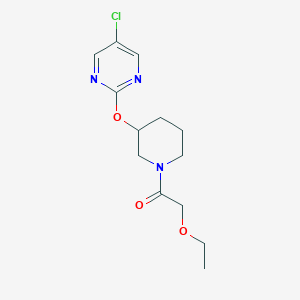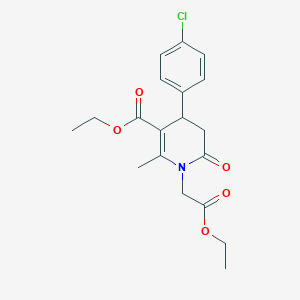
Tert-butyl 3,4-dichlorophenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3,4-dichlorophenylcarbamate is a useful research compound. Its molecular formula is C11H13Cl2NO2 and its molecular weight is 262.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- A study by Storgaard and Ellman (2009) discusses the use of tert-butyl carbamate in the rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, which is a key step in organic synthesis (Storgaard & Ellman, 2009).
Precursor for Thiadiazolesulfonamides
- Pedregosa et al. (1996) researched a compound related to tert-butyl 3,4-dichlorophenylcarbamate, focusing on its bond lengths and angles indicating interactions between the sulfonyl group and thiadiazole ring, relevant in medicinal chemistry (Pedregosa et al., 1996).
Biocompatible Polymers
- Tsai, Wang, and Darensbourg (2016) demonstrate the production of biocompatible polymers using tert-butyl 3,4-dihydroxybutanoate carbonate, highlighting its potential in biomedical applications (Tsai, Wang, & Darensbourg, 2016).
Crystal Structures and Molecular Interactions
- Baillargeon et al. (2017) analyzed the crystal structures of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, revealing insights into molecular interactions crucial for material science (Baillargeon et al., 2017).
Synthesis Methods
- Liu Feng-hu (2014) synthesized a new compound, tert-butyl 2-amino-4-phenethylphenylcarbamate, and systematically evaluated four methods for its production (Liu Feng-hu, 2014).
Building Blocks in Organic Synthesis
- Guinchard, Vallée, and Denis (2005) described tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as a first class of N-(Boc) nitrone equivalents, useful in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Photophysical and Electrochemical Properties
- Huang et al. (2014) synthesized bipolar materials for thermally activated delayed fluorescence based on tert-butyl carbazole derivatives, studying their photophysical and electrochemical properties (Huang et al., 2014).
Electrochromic Aramids
- Hsiao, Wang, and Liao (2014) prepared visible and near-infrared electrochromic aramids with tert-butyl carbazole units, exploring their thermal stability and electrochromic behaviors (Hsiao, Wang, & Liao, 2014).
Comparative Studies in Medicinal Chemistry
- Westphal et al. (2015) evaluated tert-butyl isosteres in drug analogues, documenting their physicochemical data and efficacy in medicinal chemistry (Westphal et al., 2015).
Photodegradation Studies
- Chia, Tang, and Weavers (2004) explored the photodegradation of 4-chlorophenol in the presence of tert-butyl alcohol, contributing to environmental chemistry (Chia, Tang, & Weavers, 2004).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell .
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular processes, but specific effects would depend on the nature of the targets and the context in which they are acting .
Eigenschaften
IUPAC Name |
tert-butyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPVZIKQSSCHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003044.png)

![7-(4-fluorophenyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3003051.png)
![6-Iodo-1H-benzo[cd]indol-2-one](/img/structure/B3003055.png)
![2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3003056.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3003059.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2,2,2-trifluoroacetamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B3003061.png)
![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3003063.png)
![6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3003064.png)

![1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3003066.png)
![Ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B3003067.png)
